molecular formula C12H14N2O2 B2968836 2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one CAS No. 1221176-81-3

2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one

Cat. No. B2968836
CAS RN: 1221176-81-3
M. Wt: 218.256
InChI Key: YQSZDIGSAXDQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-Tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one (THSQ) is a heterocyclic compound belonging to the quinazoline family of compounds. It is a natural product that has been isolated from various plant species and has been found to possess a wide range of biological activities. It has been studied for its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemistry.

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Antimicrobial Studies : A study focused on synthesizing new derivatives of quinazolinone, including 2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one. These compounds were tested for antibacterial and antifungal activities, showing effectiveness against various pathogens, such as Staphylococcus epidermidis, Salmonella typhi, Proteus mirabilis, and Shigella sonnei, as well as Aspergillus niger and Candida albicans (Poojari et al., 2017).

Cholinesterase Inhibition and Neurodegenerative Disorders

  • Cholinesterase Inhibitors : Research on novel spiro- and pyrazolo[1,5-c]quinazolines, related to this compound, identified their potential as cholinesterase inhibitors. This has implications for treating neurodegenerative disorders like Alzheimer's disease (Gálvez et al., 2018).

Chemical Synthesis and Reactions

  • Mannich Reaction : A study explored the use of a similar compound, 5',6',7',8'-tetrahydro-1'H,3'H-spiro[cyclohexane-1,2'-quinazolin]-4'-one, in the Mannich reaction. This reaction leads to the formation of a heterocyclic system with an annelated azabicyclic fragment (Markov & Farat, 2012).

Synthesis of Novel Compounds

  • Synthesis of Novel Derivatives : Another study reports the synthesis of diverse novel compounds, including tetrahydro-1'H-spiro[pyrazolo[4,3-f]quinoline]-8,5′-pyrimidines, under metal-free conditions. This represents significant advancements in the field of organic synthesis (Patel et al., 2020).

Pharmacological Relevance

  • Evaluation as NOP Ligands : Research on compounds structurally related to this compound, specifically spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones, evaluated their efficacy as ligands of the nociceptin receptor. This has potential implications for pain management and treatment (Mustazza et al., 2006).

properties

IUPAC Name

spiro[1,3-dihydroquinazoline-2,4'-oxane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-11-9-3-1-2-4-10(9)13-12(14-11)5-7-16-8-6-12/h1-4,13H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSZDIGSAXDQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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